molecular formula C13H10FNO3 B13722282 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid

4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid

Cat. No.: B13722282
M. Wt: 247.22 g/mol
InChI Key: LAGJSVZSGDCDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxypyridine and benzoic acid derivatives.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using solvents such as ethanol or toluene. Catalysts like palladium or copper may be employed to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods may be used.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine or methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    5-Fluoro-2-methoxypyridine: Shares the pyridine ring with fluorine and methoxy groups but lacks the benzoic acid moiety.

    4-Pyridinylboronic acid: Contains a pyridine ring but with a boronic acid group instead of the benzoic acid moiety.

    Phenylboronic pinacol esters: Similar in structure but with different functional groups and applications.

Uniqueness: 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

4-(5-fluoro-2-methoxypyridin-4-yl)benzoic acid

InChI

InChI=1S/C13H10FNO3/c1-18-12-6-10(11(14)7-15-12)8-2-4-9(5-3-8)13(16)17/h2-7H,1H3,(H,16,17)

InChI Key

LAGJSVZSGDCDJE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)F

Origin of Product

United States

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